1-Propyl-1H-pyrazole-5-carbonitrile
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Overview
Description
1-Propyl-1H-pyrazole-5-carbonitrile is a heterocyclic organic compound featuring a pyrazole ring substituted with a propyl group at the nitrogen atom and a nitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-pyrazole-5-carbonitrile can be synthesized through several methodsFor instance, a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Another method includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition with terminal alkynes .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. One such method is the reaction of enolates of 2,4-diketocarboxylic esters with N-alkylhydrazinium salts in the presence of a solvent like alcohol . This method is advantageous due to its high yield and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like Raney-nickel alloy and formic acid.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO under oxygen.
Reduction: Raney-nickel alloy, formic acid.
Substitution: Nucleophiles like amines or hydrazines.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-Propyl-1H-pyrazole-5-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, it may inhibit key enzymes like succinate dehydrogenase, disrupting the fungal cell’s energy production . The compound’s nitrile group can also participate in interactions with various biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
1-Propyl-1H-pyrazole-5-carboxylate: Similar structure but with a carboxylate group instead of a nitrile group.
1,3-Diphenyl-1H-pyrazole: Features phenyl groups instead of a propyl group and nitrile.
1,3-Dialkyl-1H-pyrazole-5-amine: Contains an amine group at the 5-position instead of a nitrile.
Uniqueness: 1-Propyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9N3 |
---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
2-propylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H9N3/c1-2-5-10-7(6-8)3-4-9-10/h3-4H,2,5H2,1H3 |
InChI Key |
BVVOHUMEEOAJCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)C#N |
Origin of Product |
United States |
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